molecular formula C5H6Cl2O B13958921 2-Chlorocyclobutane-1-carbonyl chloride CAS No. 89182-33-2

2-Chlorocyclobutane-1-carbonyl chloride

Cat. No.: B13958921
CAS No.: 89182-33-2
M. Wt: 153.00 g/mol
InChI Key: YNQUSGFIRZRASX-UHFFFAOYSA-N
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Description

2-Chlorocyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a four-membered cyclobutane ring with a chlorine atom and a carbonyl chloride group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclobutane-1-carbonyl chloride typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with thionyl chloride (SOCl₂) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclobutane-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

    Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, resulting in the formation of esters or amides.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.

    Addition Reactions: Reagents such as water or alcohols can be used, often in the presence of a catalyst like pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include amides, esters, and other substituted cyclobutane derivatives.

    Addition Reactions: Products include esters and amides.

    Reduction Reactions: Products include cyclobutane derivatives with hydroxyl or alkyl groups.

Scientific Research Applications

2-Chlorocyclobutane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chlorocyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A precursor in the synthesis of 2-Chlorocyclobutane-1-carbonyl chloride.

    Cyclobutyl chloride: A related compound with a similar cyclobutane ring structure but lacking the carbonyl chloride group.

    2-Bromocyclobutane-1-carbonyl chloride: A bromine analog with similar reactivity but different halogen properties.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

89182-33-2

Molecular Formula

C5H6Cl2O

Molecular Weight

153.00 g/mol

IUPAC Name

2-chlorocyclobutane-1-carbonyl chloride

InChI

InChI=1S/C5H6Cl2O/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2

InChI Key

YNQUSGFIRZRASX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(=O)Cl)Cl

Origin of Product

United States

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